molecular formula C24H24FN5O2S B1683224 Trelanserin CAS No. 189003-92-7

Trelanserin

Cat. No. B1683224
CAS RN: 189003-92-7
M. Wt: 465.5 g/mol
InChI Key: JDLYOFUDIKMYBL-UHFFFAOYSA-N
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Description

Trelanserin is a chemical compound with the molecular formula C24H24FN5O2S . It has an average mass of 465.543 Da and a monoisotopic mass of 465.163483 Da .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple aromatic rings and a variety of functional groups . It includes a quinoline ring, a thiophene ring, and a piperazine ring, among others . The presence of these different rings and functional groups likely contributes to the compound’s biological activity .


Chemical Reactions Analysis

Again, I apologize for the lack of specific information on the chemical reactions involving this compound. In general, compounds like this compound can undergo a variety of reactions, depending on the conditions and the presence of other reactants .


Physical And Chemical Properties Analysis

This compound has a variety of physical and chemical properties that are determined by its molecular structure . These include its molecular weight, its solubility in various solvents, and its stability under different conditions .

Scientific Research Applications

Nano-Lipoidal Carriers of Tretinoin

A study focused on the development of biocompatible lipid-based nanocarriers of Tretinoin (TRE), a compound chemically related to Trelanserin. These carriers are designed to improve skin delivery, photostability, biocompatibility, and pharmacodynamic efficacy of TRE. This research offers insights into the potential application of similar carriers for this compound in topical treatments (Raza et al., 2013).

Pelanserin Hydrochloride Release from HPMC Matrix Tablets

Another study investigated the release profile of Pelanserin, a compound with a similar name but potentially different properties compared to this compound, from hydroxypropyl methylcellulose (HPMC) matrix tablets. This research explored how admixed citric acid influences the release mechanism of the drug, which could be relevant to similar studies on this compound (Espinoza et al., 2000).

Application in Research Experiences and Training

The implications of TREs (Teacher Research Experiences) in scientific literacy and career preparation in the field of science, including biomedical research, were explored in a comprehensive literature review. This might indirectly relate to the broader scope of this compound's role in educational and research settings (Krim et al., 2019).

TRE in Cardiac Remodeling

Research on Trehalose (TRE) showed its potential in reducing cardiac remodeling and dysfunction through the activation of autophagy. While this study focuses on a different compound, it showcases the diversity of applications within the realm of similar nomenclature substances (Sciarretta et al., 2018).

properties

IUPAC Name

2-[7-fluoro-2-oxo-4-[2-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)ethyl]quinolin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O2S/c25-17-1-2-18-16(13-23(32)30(15-22(26)31)20(18)14-17)4-7-28-8-10-29(11-9-28)24-19-5-12-33-21(19)3-6-27-24/h1-3,5-6,12-14H,4,7-11,15H2,(H2,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLYOFUDIKMYBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC(=O)N(C3=C2C=CC(=C3)F)CC(=O)N)C4=NC=CC5=C4C=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047355
Record name Trelanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

189003-92-7
Record name Trelanserin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189003927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trelanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRELANSERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUD44MBL5S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

66.9 kg of 7-fluoro-4-[2-[4-[thieno[3,2-c]pyridin-4-yl]piperazin-1-yl]ethyl]-quinolin-2(1H)-one (V), 18.4 kg of 2-chloroacetamide (1.2 eq.), 51.5 kg of potassium carbonate (2 eq.) and 335 l of DMF are introduced into a reactor. The mixture is stirred at 50° C. for twenty hours and then cooled to 25° C. and 1000 l of water are added. The suspension obtained is filtered and washed with water and a paste is re-formed in 307 l of ethanol. The solid is filtered off. 60.7 kg, estimated on a dry basis, of a white solid (II) are obtained.
Name
7-fluoro-4-[2-[4-[thieno[3,2-c]pyridin-4-yl]piperazin-1-yl]ethyl]-quinolin-2(1H)-one
Quantity
66.9 kg
Type
reactant
Reaction Step One
Quantity
18.4 kg
Type
reactant
Reaction Step One
Quantity
51.5 kg
Type
reactant
Reaction Step One
Name
Quantity
335 L
Type
reactant
Reaction Step One
Name
Quantity
1000 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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O=c1cc(CCN2CCN(c3nccc4sccc34)CC2)c2ccc(F)cc2[nH]1
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reactant
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.